molecular formula C14H13F3N2O2 B11830792 Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B11830792
M. Wt: 298.26 g/mol
InChI Key: UACUDSCDSWHSDR-UHFFFAOYSA-N
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Description

Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family It is characterized by the presence of a trifluoromethyl group at the 6-position, a methylamino group at the 4-position, and an ethyl ester group at the 3-position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Skraup synthesis, which starts with the Michael addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation to form the quinoline core . The introduction of the trifluoromethyl group can be achieved through nucleophilic substitution reactions using trifluoromethylating agents. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and trifluoromethylating agents are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The trifluoromethyl group enhances its lipophilicity, allowing better membrane permeability and interaction with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

Molecular Formula

C14H13F3N2O2

Molecular Weight

298.26 g/mol

IUPAC Name

ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C14H13F3N2O2/c1-3-21-13(20)10-7-19-11-5-4-8(14(15,16)17)6-9(11)12(10)18-2/h4-7H,3H2,1-2H3,(H,18,19)

InChI Key

UACUDSCDSWHSDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC)C(F)(F)F

Origin of Product

United States

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